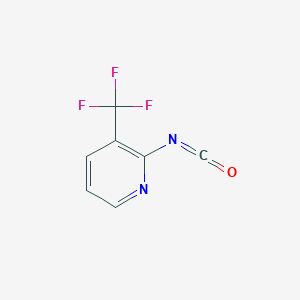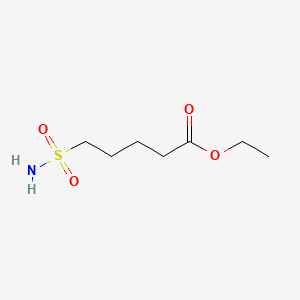![molecular formula C11H12O4 B13519981 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B13519981.png)
3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring attached to a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid typically involves the reaction of benzo[d][1,3]dioxole derivatives with butanoic acid precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where benzo[d][1,3]dioxol-5-ylboronic acid reacts with a butanoic acid derivative under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: Formation of 3-(Benzo[d][1,3]dioxol-5-yl)butanol.
Substitution: Formation of halogenated derivatives of the benzo[d][1,3]dioxole ring.
Wissenschaftliche Forschungsanwendungen
3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 3-(Benzo[d][1,3]dioxol-5-yl)acrylic acid
- 3-(Benzo[d][1,3]dioxol-5-yl)propanoic acid
- 3-(Benzo[d][1,3]dioxol-5-yl)butanol
Uniqueness: 3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzo[d][1,3]dioxole ring provides a stable aromatic system, while the butanoic acid chain offers versatility in chemical modifications .
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)butanoic acid |
InChI |
InChI=1S/C11H12O4/c1-7(4-11(12)13)8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
FVUFJLPORDLVTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



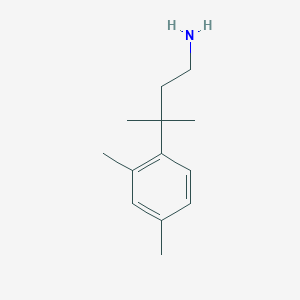
![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride](/img/structure/B13519913.png)
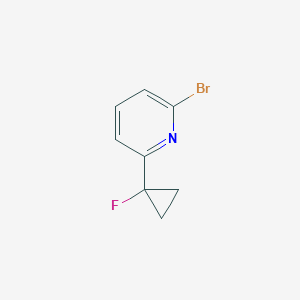


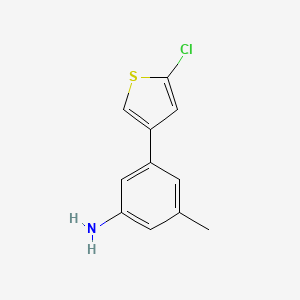
![1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)



